CB1 Receptor Potency (EC50) in β-Arrestin-2 Recruitment Assay: 4F-MDMB-BINACA vs. ADB-BINACA and MDMB-4en-PINACA
In a live cell-based nanoluciferase complementation reporter assay monitoring CB1 receptor activation via β-arrestin-2 recruitment, 4F-MDMB-BINACA (4-fluoro ADB) exhibited an EC50 of 7.39 nM. This was directly compared to ADB-BINACA (EC50 = 6.36 nM) and MDMB-4en-PINACA (EC50 = 2.33 nM) within the same experimental system [1]. 4F-MDMB-BINACA was approximately 3.2-fold less potent than MDMB-4en-PINACA and 1.16-fold less potent than ADB-BINACA, positioning it as a moderate-to-high potency SCRA among indazole-core analogs.
| Evidence Dimension | CB1 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | 7.39 nM |
| Comparator Or Baseline | ADB-BINACA: 6.36 nM; MDMB-4en-PINACA: 2.33 nM |
| Quantified Difference | 3.2-fold less potent than MDMB-4en-PINACA; 1.16-fold less potent than ADB-BINACA |
| Conditions | Live cell-based nanoluciferase complementation reporter assay; CB1 receptor; β-arrestin-2 recruitment |
Why This Matters
This quantifiable potency ranking enables informed selection when a moderately potent SCRA is required for receptor occupancy studies or when developing analytical methods targeting a compound with defined activity relative to co-occurring analogs.
- [1] Pike E, Kevin RC, Gerona R, et al. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids. ACS Chem Neurosci. 2020;11(24):4434-4446. DOI: 10.1021/acschemneuro.0c00644 View Source
